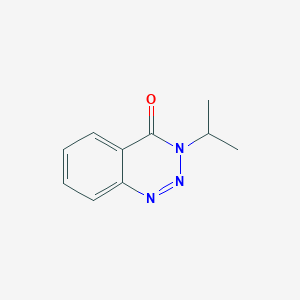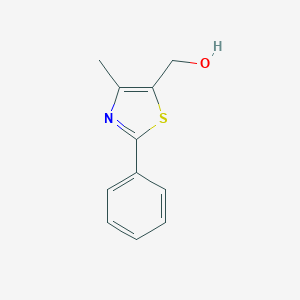![molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1](/img/structure/B186340.png)
1-Methyloctahydropyrrolo[3,4-b]pyridine
概要
説明
1-Methyloctahydropyrrolo[3,4-b]pyridine is a chemical compound with the molecular formula C8H16N2 . It contains a total of 27 bonds, including 11 non-H bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .
Molecular Structure Analysis
1-Methyloctahydropyrrolo[3,4-b]pyridine contains a total of 27 bonds; 11 non-H bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Pyrrolidine(s) .Physical And Chemical Properties Analysis
1-Methyloctahydropyrrolo[3,4-b]pyridine has a molecular formula of C8H16N2 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Synthesis and Pharmaceutical Chemistry
1-Methyloctahydropyrrolo[3,4-b]pyridine is primarily involved in the synthesis of various heterocyclic compounds. For instance, a novel process involving a one-pot, four-component reaction was developed to synthesize cyclopentyl and cyclohexyl annealed pyridines, including similar structures to 1-Methyloctahydropyrrolo[3,4-b]pyridine. This process is significant in the field of pharmaceutical chemistry, where pyridine derivatives are broadly applied due to their versatility as building blocks in the synthesis of natural products and as ligands in supramolecular coordination chemistry (Yehia, Polborn, & Müller, 2002).
Anticancer Properties
Research has indicated the potential anticancer properties of structures related to 1-Methyloctahydropyrrolo[3,4-b]pyridine. Imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, for example, have shown significant antitumor activity and are considered promising leads in the development of anticancer agents. These compounds have been synthesized through various methods, including cyclization of diamino pyridines with ethyl orthoformate (Temple, Rose, Comber, & Rener, 1987).
Biological Activity
Pyrrolo[3,4-c]pyridine derivatives, structurally related to 1-Methyloctahydropyrrolo[3,4-b]pyridine, have been extensively studied for their broad spectrum of pharmacological properties. Most of these derivatives have been researched as potential analgesic and sedative agents. Additionally, they show promise in treating diseases of the nervous and immune systems, and have demonstrated antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).
Applications in Drug Discovery
Pyrazolo[3,4-b]pyridines, compounds with a structure similar to 1-Methyloctahydropyrrolo[3,4-b]pyridine, have been extensively described in literature, including over 5500 references and 2400 patents. These compounds have diverse biomedical applications, indicating their significance in drug discovery and development (Donaire-Arias et al., 2022).
特性
IUPAC Name |
1-methyl-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-2-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVLUVOZDWSAEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567795 | |
| Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyloctahydropyrrolo[3,4-b]pyridine | |
CAS RN |
128740-18-1 | |
| Record name | 1-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,3-dichloro-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B186272.png)
![5-bromo-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B186273.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B186278.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B186280.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B186282.png)